1-(4-Chlorophenyl)-2-phenylhydrazine
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Overview
Description
1-(4-Chlorophenyl)-2-phenylhydrazine is an organic compound with the molecular formula C12H11ClN2 It is a hydrazine derivative characterized by the presence of a chlorophenyl group and a phenyl group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-phenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 4-chloronitrobenzene with phenylhydrazine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reduction methods. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazines.
Scientific Research Applications
1-(4-Chlorophenyl)-2-phenylhydrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-phenylhydrazine exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-Phenyl-2-phenylhydrazine: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
1-(4-Methylphenyl)-2-phenylhydrazine: Contains a methyl group instead of a chlorine atom, leading to variations in its chemical and biological properties.
Uniqueness: 1-(4-Chlorophenyl)-2-phenylhydrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
949-88-2 |
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Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C12H11ClN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14-15H |
InChI Key |
UUZWFDOUJUUCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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